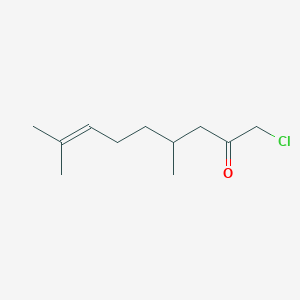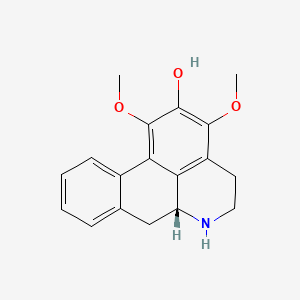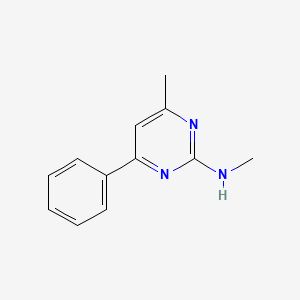![molecular formula C29H23GeN B14429198 N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline CAS No. 82505-82-6](/img/structure/B14429198.png)
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline is an organogermanium compound that features a unique structure combining a germanium atom with a butadiyne linkage and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a triphenylgermyl group with a butadiyne linkage, followed by the introduction of an aniline moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can introduce various functional groups onto the aniline ring.
科学研究应用
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
作用机制
The mechanism by which N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline exerts its effects is not fully understood. it is believed to interact with molecular targets through its germanium and aniline moieties. These interactions may involve binding to specific proteins or enzymes, thereby modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: This compound is similar in structure but contains a tin atom instead of germanium.
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline: This compound features a silicon atom in place of germanium.
Uniqueness
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of the germanium atom, which imparts distinct electronic and chemical properties. This makes it particularly interesting for applications in materials science and organic electronics, where the germanium atom can influence the compound’s conductivity and reactivity.
属性
CAS 编号 |
82505-82-6 |
|---|---|
分子式 |
C29H23GeN |
分子量 |
458.1 g/mol |
IUPAC 名称 |
N-methyl-N-(4-triphenylgermylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C29H23GeN/c1-31(29-22-12-5-13-23-29)25-15-14-24-30(26-16-6-2-7-17-26,27-18-8-3-9-19-27)28-20-10-4-11-21-28/h2-13,16-23H,1H3 |
InChI 键 |
FVFPCRUZFQUITF-UHFFFAOYSA-N |
规范 SMILES |
CN(C#CC#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


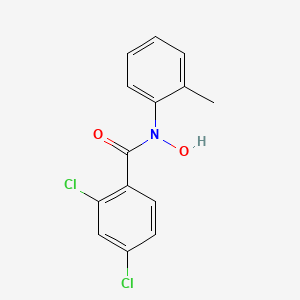



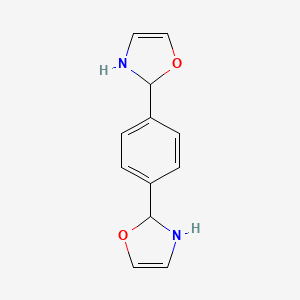
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
